molecular formula C19H15ClN2O3 B14908552 N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide

N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide

Cat. No.: B14908552
M. Wt: 354.8 g/mol
InChI Key: VXEFJNCMMRQYEO-CIAFOILYSA-N
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Description

N’-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide is a compound that belongs to the class of hydrazides It is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound may inhibit bacterial enzymes or disrupt cellular processes in parasitic worms. The exact pathways and targets depend on the specific application and organism being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide is unique due to its specific substitution pattern and the presence of both a furan ring and a hydrazide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

IUPAC Name

N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-2-hydroxy-2-phenylacetamide

InChI

InChI=1S/C19H15ClN2O3/c20-15-8-4-7-14(11-15)17-10-9-16(25-17)12-21-22-19(24)18(23)13-5-2-1-3-6-13/h1-12,18,23H,(H,22,24)/b21-12+

InChI Key

VXEFJNCMMRQYEO-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

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